REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:8][C@H:7]2[N:9]([CH3:10])[C@H:4]([CH2:5][CH2:6]2)[CH2:3]1.[C:11](OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH3:11][C:2]1([NH2:1])[CH2:3][CH:4]2[N:9]([CH3:10])[CH:7]([CH2:6][CH2:5]2)[CH2:8]1.[CH3:10][N:9]1[CH:7]2[CH2:8][CH:2]([NH2:1])[CH2:3][CH:4]1[CH2:11][CH2:5][CH2:6]2 |f:2.3.4.5.6.7|
|
Name
|
3-aminotropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C[C@H]2CC[C@@H](C1)N2C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were prepared
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC2CCC(C1)N2C)N
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CCCC1CC(C2)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:8][C@H:7]2[N:9]([CH3:10])[C@H:4]([CH2:5][CH2:6]2)[CH2:3]1.[C:11](OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH3:11][C:2]1([NH2:1])[CH2:3][CH:4]2[N:9]([CH3:10])[CH:7]([CH2:6][CH2:5]2)[CH2:8]1.[CH3:10][N:9]1[CH:7]2[CH2:8][CH:2]([NH2:1])[CH2:3][CH:4]1[CH2:11][CH2:5][CH2:6]2 |f:2.3.4.5.6.7|
|
Name
|
3-aminotropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C[C@H]2CC[C@@H](C1)N2C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were prepared
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC2CCC(C1)N2C)N
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CCCC1CC(C2)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |